molecular formula C8H17NO2 B086344 8-Aminooctanoic acid CAS No. 1002-57-9

8-Aminooctanoic acid

Cat. No. B086344
CAS RN: 1002-57-9
M. Wt: 159.23 g/mol
InChI Key: UQXNEWQGGVUVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Aminooctanoic acid can involve various methods. Notably, it has been synthesized as part of the studies on amino acids via the Schmidt reaction. In these studies, the use of monoalkyl ester of dibasic acid as the starting material yielded better results (Takagi & Hayashi, 1959). Other research has focused on the synthesis of related amino acids and derivatives, demonstrating the diversity of methods available for creating compounds with similar structures (Mei et al., 2019).

Molecular Structure Analysis

The molecular structure of 8-Aminooctanoic acid has been analyzed through various studies. For instance, it crystallizes in a zwitterionic form and exhibits a complex network of hydrogen bonds, linking each molecule to six neighboring molecules (Dobson & Gerkin, 1998). This detailed understanding of its molecular structure is crucial for comprehending its chemical behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 8-Aminooctanoic acid can lead to various derivatives and compounds. The compound’s ability to form different types of bonds and its reactivity under different conditions are significant for its applications in chemical synthesis and pharmaceutical research. For example, studies have shown the ability to synthesize derivatives and compounds from similar amino acids, reflecting the potential versatility of 8-Aminooctanoic acid (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of 8-Aminooctanoic acid, such as its solubility, melting point, and crystalline structure, are crucial for its handling and application in various fields. The compound's crystalline form and its intermolecular interactions play a significant role in its physical characteristics (Rosbottom et al., 2022).

Chemical Properties Analysis

The chemical properties of 8-Aminooctanoic acid, including its reactivity, stability, and interactions with other compounds, are essential for its use in chemical synthesis and related areas. Its ampholytic properties, as a characteristic of amino acids, are significant for understanding its behavior in different environments (Larsen, 1981).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Nuclear Medicine Research .

Comprehensive Summary of the Application

8-Aminooctanoic acid is used as a linker in the preparation of 99mTc-labeled lactam bridge–cyclized α-MSH Peptide for melanoma imaging . The purpose of this study was to examine the effects of amino acid, hydrocarbon, and polyethylene glycol (PEG) linkers on the melanoma targeting and imaging properties of these peptides .

Methods of Application or Experimental Procedures

Four novel peptides were designed and synthesized. The melanocortin-1 receptor binding affinities of the peptides were determined in B16/F1 melanoma cells. The biodistribution of these peptides were determined in B16/F1 melanoma–bearing C57 mice at 2 h after injection to select a lead peptide for further evaluation .

Results or Outcomes

Among the four 99mTc-labeled peptides, 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex displayed the highest melanoma uptake (22.3 ± 1.72 percentage injected dose/g) at 2 h after injection. The melanoma lesions were clearly visualized by SPECT/CT using 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex as an imaging probe at 2 h after injection .

Preparation of Lactams

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive Summary of the Application

8-Aminooctanoic acid is involved in the preparation of lactams . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals and polymers.

Methods of Application or Experimental Procedures

The preparation of lactams from 8-Aminooctanoic acid typically involves an enzyme-catalyzed aminolysis . This process involves the reaction of an amino acid with an activated carboxylic acid derivative to form a lactam. The enzyme acts as a catalyst to speed up the reaction and increase its efficiency.

Results or Outcomes

The result of this process is the formation of a lactam. The specific properties and uses of the lactam will depend on the exact conditions of the reaction and the specific amino acid used .

Biocatalytic Amide Bond Formation

Specific Scientific Field

This application falls under the field of Green Chemistry .

Comprehensive Summary of the Application

8-Aminooctanoic acid can be used in the formation of amide bonds through biocatalytic methods . Amide bonds occur in over half of target compounds in medicinal chemistry patents, making amide bond formation the most commonly performed reaction in the pharmaceutical industry . The growing demand for green and sustainable catalytic methods for amide bond synthesis has driven the interest in biocatalytic methods .

Methods of Application or Experimental Procedures

The process involves the use of enzymes for organic synthesis and has been used as a replacement for a wide variety of chemical processes . Over recent years, enzymes have been increasingly utilized for the synthesis of more complex molecules such as pharmaceutical drugs .

Results or Outcomes

The result of this process is the formation of an amide bond. The specific properties and uses of the amide will depend on the exact conditions of the reaction and the specific amino acid used .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

8-Aminooctanoic acid has been used in the preparation of lactams using enzyme catalyzed aminolysis . It has also been used in the synthesis of [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized α-MSH Peptides, highlighting its potential for melanoma imaging and future evaluation for melanoma therapy .

properties

IUPAC Name

8-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNEWQGGVUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-03-2
Record name Octanoic acid, 8-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00143007
Record name omega-Aminocaprylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminooctanoic acid

CAS RN

1002-57-9
Record name 8-Aminooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-Aminocaprylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1002-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name omega-Aminocaprylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AMINOOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminooctanoic acid
Reactant of Route 2
8-Aminooctanoic acid
Reactant of Route 3
8-Aminooctanoic acid
Reactant of Route 4
8-Aminooctanoic acid
Reactant of Route 5
Reactant of Route 5
8-Aminooctanoic acid
Reactant of Route 6
8-Aminooctanoic acid

Citations

For This Compound
591
Citations
H Guo, Y Miao - Journal of Nuclear Medicine, 2014 - Soc Nuclear Med
The purpose of this study was to examine the effects of amino acid, hydrocarbon, and polyethylene glycol (PEG) linkers on the melanoma targeting and imaging properties of 99m Tc-…
Number of citations: 43 jnm.snmjournals.org
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
… The title acid, 8-aminooctanoic acid, C 8 H 17 NO 2 , crystallized in the centrosymmetric space group P2 1 /n in the zwitterionic form. The three H atoms involved in hydrogen bonding …
Number of citations: 7 scripts.iucr.org
Z Qiao, J Xu, R Gonzalez, Y Miao - Bioconjugate Chemistry, 2023 - ACS Publications
… For instance, we reported that the switch from the −GG– linker to 8-aminooctanoic acid (Aoc) linker enhanced the melanoma uptake of [ 99m Tc]Tc(EDDA)-HYNIC-AocNle-CycMSH hex …
Number of citations: 3 pubs.acs.org
BJ Bradbury, J Baumgold… - Journal of medicinal …, 1990 - ACS Publications
… The amides of 7-aminoheptanoic acid and 8-aminooctanoic acid, and their Boc-protected derivatives, had comparable affinities to UH 5 (Kj= 5.0 and 4.5 µ at m3AChRs and at m4AChRs…
Number of citations: 22 pubs.acs.org
JM MacLeod, SM Forget… - Canadian Journal of …, 2018 - cdnsciencepub.com
… venezuelae ISP5230 using 8-aminooctanoic acid, where the major natural product was a jadomycin variant omitting an E-ring (1). These results reinforce that the 3a position is …
Number of citations: 1 cdnsciencepub.com
K Leung - europepmc.org
The amphibian bombesin (BBN or BN, a peptide of 14 amino acids) is an analog of human gastrin-releasing peptide (GRP, a peptide of 27 amino acids) that binds to GRP receptors (…
Number of citations: 2 europepmc.org
K Leung - europepmc.org
The amphibian bombesin (BBN or BN, a peptide of 14 amino acids) is an analog of human gastrin-releasing peptide (GRP, a peptide of 27 amino acids) that binds to GRP receptors (…
Number of citations: 2 europepmc.org
A Chopra - Molecular Imaging and Contrast Agent Database …, 2009 - ncbi.nlm.nih.gov
… The cMBP and its derivatives (containing either a tri-amino acid linker, Gly-Gly-Gly (GGG), or an aliphatic carbon linker, 8-aminooctanoic acid (AOC)) were labeled with 125 I to generate …
Number of citations: 5 www.ncbi.nlm.nih.gov
K Leung - 2012 - europepmc.org
… (10) used 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetic acid (DOTA) as a bifunctional chelator for labeling 8-aminooctanoic acid-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH 2 (8-Aoc-BBN…
Number of citations: 4 europepmc.org
K Leung - europepmc.org
The amphibian bombesin (BBN or BN, a peptide of 14 amino acids) is an analog of human gastrin-releasing peptide (GRP, a peptide of 27 amino acids) that binds to GRP receptors (…
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.